molecular formula C20H28Na2O7S B14085729 Disodium 2-dodecyl 4-sulphonatophthalate CAS No. 68003-45-2

Disodium 2-dodecyl 4-sulphonatophthalate

Cat. No.: B14085729
CAS No.: 68003-45-2
M. Wt: 458.5 g/mol
InChI Key: FKUITBKKFLKVMS-UHFFFAOYSA-L
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Description

Disodium 2-dodecyl 4-sulphonatophthalate is a chemical compound with the molecular formula C20H28Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is essential in processes such as emulsification and dispersion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-dodecyl 4-sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by esterification with dodecyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The final step involves neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-dodecyl 4-sulphonatophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Disodium 2-dodecyl 4-sulphonatophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

The primary mechanism by which disodium 2-dodecyl 4-sulphonatophthalate exerts its effects is through its surfactant properties. The compound reduces surface tension, allowing it to disrupt lipid membranes and enhance the solubility of hydrophobic substances. This action is facilitated by the interaction of the sulfonate group with water molecules, which helps to stabilize emulsions and dispersions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 2-dodecyl 4-sulphonatophthalate is unique due to its specific combination of a long alkyl chain and a sulfonate group attached to a phthalate backbone. This structure provides it with distinct solubility and surfactant properties that are advantageous in various applications .

Properties

CAS No.

68003-45-2

Molecular Formula

C20H28Na2O7S

Molecular Weight

458.5 g/mol

IUPAC Name

disodium;2-dodecoxycarbonyl-4-sulfonatobenzoate

InChI

InChI=1S/C20H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-27-20(23)18-15-16(28(24,25)26)12-13-17(18)19(21)22;;/h12-13,15H,2-11,14H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2

InChI Key

FKUITBKKFLKVMS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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